4-fluoro-N-(3-phenylpropyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c17-15-10-8-14(9-11-15)16(19)18-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXACABHQNNLRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197567 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Reaction Pathways for 4 Fluoro N 3 Phenylpropyl Benzamide
Established Synthetic Routes to Benzamide (B126) Scaffolds
The formation of the amide linkage is a cornerstone of organic synthesis, and several robust methods are available for creating the N-substituted benzamide structure of the target compound. researchgate.netnih.govresearchgate.net
Modern synthetic chemistry offers novel methods for amide bond formation, such as the use of N-methyliminodiacetyl (MIDA) acylboronates. These bench-stable compounds can engage in chemoselective amide-bond forming ligations with O-alkylhydroxylamines in aqueous conditions. rsc.org The MIDA acylboronates are readily prepared in a single step from potassium acyltrifluoroborates (KATs). rsc.org This methodology's utility lies in its high chemoselectivity and compatibility with water, representing a potential advanced route for constructing complex amides. rsc.org
The Schotten-Baumann reaction is a classical and widely used method for synthesizing amides from amines and acid chlorides. wikipedia.orgquora.com First described by German chemists Carl Schotten and Eugen Baumann, this reaction involves the condensation of an acyl chloride with an amine in the presence of a base. wikipedia.orgwebsite-files.com For the synthesis of 4-fluoro-N-(3-phenylpropyl)benzamide, this would involve the direct reaction of 4-fluorobenzoyl chloride with 3-phenylpropylamine (B116678).
| Reaction Overview: Schotten-Baumann Synthesis | |
| Amine Component | 3-Phenylpropylamine |
| Acyl Component | 4-Fluorobenzoyl chloride |
| Base | Sodium Hydroxide (aqueous) or Pyridine (B92270) |
| Product | This compound |
| Byproduct | Hydrochloric Acid (neutralized by base) |
Reductive amination is a powerful method for synthesizing primary, secondary, and tertiary amines by reacting an aldehyde or ketone with an amine in the presence of a reducing agent. masterorganicchemistry.comyoutube.comlibretexts.org While this reaction directly produces an amine rather than an amide, it is a key strategy for preparing substituted amine precursors which can then be acylated to form the final benzamide.
The process typically proceeds in one pot. An aldehyde or ketone reacts with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. youtube.comlibretexts.org Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com For instance, one could synthesize a related secondary amine by reacting an appropriate aldehyde with a primary amine, which could then undergo acylation with 4-fluorobenzoyl chloride to yield a benzamide. youtube.com This two-step sequence (reductive amination followed by acylation) offers a versatile, albeit indirect, route to complex N-substituted benzamides. youtube.comorganic-chemistry.org
Precursor Synthesis and Functional Group Transformations
The successful synthesis of this compound is critically dependent on the availability and purity of its precursors.
The key acylating agent for the synthesis is an activated derivative of 4-fluorobenzoic acid, most commonly 4-fluorobenzoyl chloride. This intermediate is typically prepared by treating 4-fluorobenzoic acid with a chlorinating agent. A standard laboratory procedure involves heating 4-fluorobenzoic acid with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). prepchem.com The reaction converts the carboxylic acid into the more reactive acid chloride, which is essential for reactions like the Schotten-Baumann condensation. prepchem.comprepchem.com
| Table 1: Example Synthesis of 4-Fluorobenzoyl Chloride | |
| Starting Material | 4-Fluorobenzoic acid (0.15 mol) |
| Reagent | Thionyl chloride (0.45 mol) |
| Catalyst | Dimethylformamide (5 drops) |
| Solvent | Chloroform (200 ml) |
| Conditions | Reflux for 16 hours |
| Yield | 83% |
| Boiling Point | 110-112° C at 40 mm of Hg |
| Data sourced from PrepChem.com. prepchem.com |
3-Phenylpropylamine is a primary amine that serves as the nucleophilic component in the amide bond formation. wikipedia.orgchemicalbook.com A common and effective route for its synthesis starts from 3-phenylpropanol. google.com This alcohol is first converted to a halide, such as 1-chloro-3-phenylpropane, using a reagent like thionyl chloride. google.com The resulting alkyl halide can then be used in a Gabriel synthesis, where it reacts with a phthalimide (B116566) salt. The final step involves the hydrolysis of the phthalimide intermediate, typically using hydrazine (B178648) hydrate (B1144303), to release the desired primary amine, 3-phenylpropylamine, in high yield and purity. google.com
| Table 2: Example Synthesis of 3-Phenylpropylamine | | | :--- | :--- | :--- | | Step | Reaction | Yield | | 1 | 3-Phenylpropanol → 1-Chloro-3-phenylpropane | Not specified | | 2 | 1-Chloro-3-phenylpropane + Phthalimide salt → 2-(3-Phenylpropyl)isoindoline-1,3-dione | Not specified | | 3 | 2-(3-Phenylpropyl)isoindoline-1,3-dione + Hydrazine hydrate → 3-Phenylpropylamine | 95.7% | Data sourced from patent CN110283098A. google.com
Optimization of Reaction Conditions and Yield Enhancement
The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. These include the choice of solvent, the catalyst and reagent system employed, and the temperature and duration of the reaction. Each of these factors can significantly impact the reaction's efficiency, yield, and purity of the final product.
The choice of solvent is critical in amide synthesis as it must dissolve the reactants and reagents while facilitating the reaction kinetics. For the synthesis of N-substituted benzamides, several common solvents are employed, each with distinct properties that influence the reaction's outcome.
Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are frequently preferred solvents for amide bond formation. Their high solubility for a wide range of organic compounds and relative ease of removal after the reaction make them suitable choices. For instance, in a typical amidation reaction, the amine can be dissolved in dry THF before the addition of the benzoyl chloride derivative. The use of anhydrous DCM is also common, particularly when employing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt). mdpi.com
The polarity and aprotic or protic nature of the solvent can affect the stability of intermediates and the transition state of the reaction. Dipolar aprotic solvents can be particularly effective in nucleophilic substitution reactions. researchgate.net In some cases, a mixture of solvents, such as ethanol (B145695) and water, has been used for the synthesis of related benzamides. researchgate.net The selection of an appropriate solvent system is often determined empirically to achieve the best balance of solubility, reaction rate, and ease of purification.
Table 1: Influence of Solvent on Amide Synthesis
| Solvent | Key Characteristics | Typical Application in Amide Synthesis |
| Dichloromethane (DCM) | Anhydrous, good solubility for reagents | Used with coupling agents like EDC/HOBt. mdpi.com |
| Tetrahydrofuran (THF) | Anhydrous, good solubility for reagents | Solvent for amine reactant before acyl chloride addition. |
| Ethanol/Water | Protic solvent mixture | Used in certain benzamide synthesis protocols. researchgate.net |
The efficiency of the amidation reaction is heavily dependent on the chosen reagents and catalysts. The most direct method involves the reaction of 4-fluorobenzoyl chloride with 3-phenylpropylamine. This reaction typically requires a base to neutralize the hydrochloric acid byproduct. Triethylamine (Et3N) is a commonly used base for this purpose, often added in slight excess to drive the reaction to completion.
In addition to simple bases, coupling agents are widely used to facilitate amide bond formation directly from the carboxylic acid (4-fluorobenzoic acid). A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) is a standard system for activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. mdpi.com Another similar system is N,N'-diisopropylcarbodiimide (DIC) with HOBt. mdpi.com For reactions that are kinetically slow, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the process.
Table 2: Common Reagent Systems in Benzamide Synthesis
| Reagent/Catalyst System | Role in Synthesis | Example Application |
| Triethylamine (Et3N) | Base | Neutralizes HCl byproduct in reactions with acyl chlorides. |
| EDC/HOBt or DIC/HOBt | Coupling Agents | Activates carboxylic acids for direct amidation. mdpi.com |
| 4-Dimethylaminopyridine (DMAP) | Catalyst | Accelerates slow amidation reactions. |
| Thionyl Chloride (SOCl₂) | Reagent | Converts carboxylic acids to acyl chlorides. |
| Sodium Borohydride (NaBH₄) | Reducing Agent | Used in the synthesis of amine precursors. |
The temperature and duration of the reaction are critical parameters that must be optimized to maximize yield and minimize the formation of byproducts. Amidation reactions involving acyl chlorides are often initiated at a low temperature, such as 0°C, to control the initial exothermic reaction. Following the initial addition of reagents, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours, often overnight (e.g., 12 hours), to ensure completion.
Monitoring the reaction progress is essential for determining the optimal reaction time. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are used to track the consumption of starting materials and the formation of the desired product. For some reactions, particularly those that are sluggish, gentle heating or refluxing may be necessary to increase the reaction rate. researchgate.net However, elevated temperatures can also promote side reactions, so a careful balance must be struck. The optimization process involves systematically varying the temperature and time to identify the conditions that provide the highest yield of the pure product in the shortest reasonable timeframe.
Mechanistic Investigations of Amide Formation with Fluorinated Precursors
The formation of an amide bond from an acyl chloride and an amine generally proceeds through a nucleophilic acyl substitution mechanism. The presence of a fluorine atom at the para-position of the benzoyl group influences this mechanism through its electronic effects.
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-phenylpropylamine on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This forms a tetrahedral intermediate. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This can potentially accelerate the initial step of the reaction.
Spectroscopic and Advanced Structural Elucidation of 4 Fluoro N 3 Phenylpropyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a fundamental tool for the definitive structural assignment of 4-fluoro-N-(3-phenylpropyl)benzamide, offering precise insights into the electronic environment of each nucleus.
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic region of the spectrum is characterized by distinct signals for the two phenyl rings. The protons on the 4-fluorobenzoyl moiety typically appear as two multiplets due to fluorine-proton coupling. The protons ortho to the carbonyl group are expected to resonate further downfield compared to the protons ortho to the fluorine atom. The five protons of the phenylpropyl group's terminal phenyl ring generally appear as a complex multiplet in the range of 7.20-7.35 ppm.
The aliphatic chain protons give rise to characteristic signals. The methylene protons adjacent to the nitrogen atom (H-1') are deshielded by the amide functionality and are expected to appear as a triplet. The methylene protons adjacent to the terminal phenyl group (H-3') will also show a triplet splitting pattern. The central methylene group (H-2') is anticipated to resonate as a multiplet, specifically a quintet or sextet, due to coupling with the adjacent methylene protons. A broad singlet corresponding to the amide N-H proton is also a key feature of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic (4-fluorobenzoyl) | 7.75-7.85 | m | - | 2H |
| Aromatic (4-fluorobenzoyl) | 7.05-7.15 | m | - | 2H |
| Aromatic (phenylpropyl) | 7.20-7.35 | m | - | 5H |
| Amide (N-H) | ~6.40 | br s | - | 1H |
| Methylene (-CH₂-NH) | ~3.50 | t | ~6.8 | 2H |
| Methylene (-CH₂-Ph) | ~2.75 | t | ~7.5 | 2H |
Note: Predicted values are based on analogous structures and general spectroscopic principles. Actual experimental values may vary.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The carbonyl carbon of the amide is typically observed in the range of 165-170 ppm.
The aromatic region will show several signals corresponding to the carbons of both the 4-fluorobenzoyl and the phenylpropyl groups. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller C-F couplings. The ipso-carbon of the phenylpropyl's terminal phenyl ring is expected around 141 ppm, with the other phenyl carbons appearing between 126 and 129 ppm. The three distinct aliphatic carbons of the propyl chain will resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~166 |
| Aromatic (C-F) | ~164 (d, ¹JCF ≈ 250 Hz) |
| Aromatic (ipso-C of phenylpropyl) | ~141 |
| Aromatic (ipso-C of benzoyl) | ~131 |
| Aromatic (CH of benzoyl) | ~129 (d) |
| Aromatic (CH of phenylpropyl) | ~128.5, ~128.4, ~126 |
| Aromatic (CH of benzoyl) | ~115 (d) |
| Methylene (-CH₂-NH) | ~41 |
| Methylene (-CH₂-Ph) | ~33 |
Note: Predicted values are based on analogous structures and general spectroscopic principles. 'd' indicates a doublet due to C-F coupling.
While one-dimensional NMR provides primary structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals. For instance, a COSY spectrum would confirm the coupling relationships between the protons in the 3-phenylpropyl chain. An HMBC spectrum would reveal long-range correlations, such as between the amide proton and the carbonyl carbon, and between the methylene protons and the aromatic carbons, further solidifying the structural assignment.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound, particularly the characteristic vibrations of the amide linkage.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the amide functional group.
N-H Stretching: A prominent absorption band corresponding to the N-H stretching vibration is expected to appear in the region of 3300-3500 cm⁻¹. In the solid state, this band is often broad due to hydrogen bonding.
C=O Stretching (Amide I band): The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions in the IR spectrum of amides. For secondary amides like the title compound, this band is typically observed in the range of 1630-1680 cm⁻¹.
N-H Bending and C-N Stretching (Amide II band): The amide II band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. This band is usually found between 1510 and 1570 cm⁻¹ and is another strong indicator of the amide group.
Other significant absorptions in the IR spectrum would include C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹), and a strong band for the C-F stretch.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | ~3350 |
| Aromatic C-H Stretch | Aromatic Rings | ~3030-3080 |
| Aliphatic C-H Stretch | Propyl Chain | ~2850-2960 |
| C=O Stretch (Amide I) | Amide | ~1650 |
| C=C Stretch | Aromatic Rings | ~1600, ~1500, ~1450 |
| N-H Bend / C-N Stretch (Amide II) | Amide | ~1540 |
Aromatic and Alkyl Group Signature Frequencies
The aromatic moieties , the 4-fluorobenzoyl group and the phenyl group of the propyl chain, exhibit characteristic C-H stretching vibrations in the IR spectrum, typically in the range of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to appear as a series of sharp absorptions between 1600 and 1450 cm⁻¹. The presence of the fluorine substituent on the benzoyl ring will also give rise to a strong C-F stretching band, generally observed in the 1250-1000 cm⁻¹ region.
The alkyl group , the propyl chain, will be identifiable by its characteristic C-H stretching vibrations. The asymmetric and symmetric stretching of the CH₂ groups are anticipated around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. Bending vibrations for the CH₂ groups are expected in the vicinity of 1465 cm⁻¹.
In ¹H NMR spectroscopy, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons on the 4-fluorobenzoyl ring will likely appear as a pair of doublets due to coupling with each other and with the fluorine atom. The protons of the phenyl group on the propyl chain will also resonate in this region. The protons of the propyl chain will be found in the more upfield region. The CH₂ group adjacent to the nitrogen atom is expected to have a chemical shift in the range of δ 3.3-3.6 ppm, the central CH₂ group around δ 1.9-2.2 ppm, and the CH₂ group adjacent to the phenyl ring around δ 2.6-2.9 ppm.
In ¹³C NMR spectroscopy, the carbonyl carbon of the amide is the most deshielded, with an expected chemical shift in the range of δ 165-170 ppm. The aromatic carbons will resonate between δ 115 and 140 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The carbons of the propyl chain will appear at approximately δ 40 (N-CH₂), δ 31 (CH₂), and δ 33 (Ph-CH₂).
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group | Predicted Frequency/Chemical Shift |
| IR Spectroscopy | Amide N-H Stretch | 3350-3250 cm⁻¹ |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | |
| Alkyl C-H Stretch | 2960-2850 cm⁻¹ | |
| Amide C=O Stretch (Amide I) | 1680-1630 cm⁻¹ | |
| Amide N-H Bend (Amide II) | 1570-1515 cm⁻¹ | |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | |
| C-F Stretch | 1250-1000 cm⁻¹ | |
| ¹H NMR Spectroscopy | Amide N-H | δ 8.0-8.5 ppm (broad singlet) |
| Aromatic Protons | δ 7.0-8.0 ppm (multiplets) | |
| N-CH₂ Protons | δ 3.3-3.6 ppm (quartet) | |
| Central CH₂ Protons | δ 1.9-2.2 ppm (quintet) | |
| Ph-CH₂ Protons | δ 2.6-2.9 ppm (triplet) | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon | δ 165-170 ppm |
| Aromatic Carbons | δ 115-140 ppm | |
| N-CH₂ Carbon | ~δ 40 ppm | |
| Central CH₂ Carbon | ~δ 31 ppm | |
| Ph-CH₂ Carbon | ~δ 33 ppm |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules, providing valuable structural information.
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₆H₁₆FNO. The theoretical exact mass can be calculated by summing the exact masses of its constituent atoms.
Table 2: Calculation of the Exact Mass of this compound
| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |
| Carbon (C) | 16 | 12.000000 | 192.000000 |
| Hydrogen (H) | 16 | 1.007825 | 16.125200 |
| Fluorine (F) | 1 | 18.998403 | 18.998403 |
| Nitrogen (N) | 1 | 14.003074 | 14.003074 |
| Oxygen (O) | 1 | 15.994915 | 15.994915 |
| Total Exact Mass | 257.121692 |
An experimentally determined HRMS value close to 257.1217 would confirm the elemental composition of this compound.
The fragmentation of this compound in a mass spectrometer, typically under electron ionization (EI), would proceed through characteristic pathways for amides and alkylbenzenes. The molecular ion peak (M⁺˙) would be observed at m/z 257.
A primary fragmentation pathway for N-alkyl amides is the α-cleavage to the carbonyl group, leading to the formation of a stable acylium ion. In this case, cleavage of the C-N bond would result in the 4-fluorobenzoyl cation at m/z 123. This is often a prominent peak in the mass spectrum of benzamides.
Another significant fragmentation pathway involves cleavage of the bond beta to the phenyl group in the propyl chain, leading to the formation of a stable tropylium ion at m/z 91. This is a characteristic fragmentation for compounds containing a benzyl moiety.
Further fragmentation of the molecular ion can occur through McLafferty rearrangement if a gamma-hydrogen is available for abstraction by the carbonyl oxygen. In this case, this would lead to the formation of a neutral benzamide (B126) molecule and a propene radical cation.
Table 3: Plausible Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment Ion | Formation Pathway |
| 257 | [C₁₆H₁₆FNO]⁺˙ | Molecular Ion |
| 123 | [FC₆H₄CO]⁺ | α-cleavage at the amide C-N bond |
| 105 | [C₇H₅O]⁺ | Loss of HF from the 4-fluorobenzoyl cation |
| 91 | [C₇H₇]⁺ | β-cleavage of the propyl chain (tropylium ion) |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation (if formed) or from the tropylium ion |
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be inferred from the crystallographic data of analogous N-substituted benzamides.
The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions. The most significant of these is the hydrogen bonding between the amide N-H donor and the carbonyl C=O acceptor of an adjacent molecule. This interaction typically leads to the formation of one-dimensional chains or dimeric motifs. mdpi.comrsc.org
In addition to hydrogen bonding, π-stacking interactions between the aromatic rings are likely to play a crucial role in the crystal packing. These can occur between the 4-fluorophenyl rings of adjacent molecules and/or between the phenyl rings of the propyl chains. The presence of the fluorine atom can influence the nature of these π-stacking interactions through electrostatic effects.
The molecule of this compound possesses significant conformational flexibility due to the presence of several rotatable single bonds. In the crystalline state, the molecule will adopt a specific low-energy conformation that allows for efficient crystal packing.
The conformation of the amide linkage is typically planar, and in N-substituted benzamides, a trans conformation is generally favored. The dihedral angle between the plane of the 4-fluorophenyl ring and the amide plane will be influenced by steric and electronic factors.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone analytical technique in synthetic chemistry, providing quantitative information on the elemental composition of a compound. elementar.comthermofisher.com This method is crucial for verifying the empirical formula of a newly synthesized substance, such as this compound, thereby confirming its atomic constitution and purity. thermofisher.comnih.gov The process typically involves combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion gases—carbon dioxide, water, and nitrogen gas—are collected and measured to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample. thermofisher.commpg.de
For this compound, the molecular formula is established as C₁₆H₁₆FNO. Based on this formula, the theoretical elemental composition can be calculated. These calculated values serve as a benchmark against which the experimental results from elemental analysis are compared. A close correlation between the experimentally determined percentages and the theoretical values, typically within a ±0.4% margin of error, is widely accepted in scientific literature as confirmation of the compound's empirical formula and a strong indicator of its purity. nih.gov
The theoretical elemental percentages for this compound are derived from its molecular weight and the atomic weights of its constituent elements.
Table 1: Theoretical Elemental Composition of this compound (C₁₆H₁₆FNO)
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |
| Carbon | C | 12.011 | 16 | 192.176 | 74.69% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 6.27% |
| Fluorine | F | 18.998 | 1 | 18.998 | 7.38% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.44% |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.22% |
| Total | 257.308 | 100.00% |
In a research setting, the findings would be presented in a comparative table, juxtaposing the calculated theoretical values with the results obtained from the elemental analyzer.
Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data
| Element | Theoretical Value (%) | Experimental Value (%) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 74.69 | Data from analysis | Calculated difference |
| Hydrogen (H) | 6.27 | Data from analysis | Calculated difference |
| Nitrogen (N) | 5.44 | Data from analysis | Calculated difference |
The congruence of the experimental data with the theoretical percentages for carbon, hydrogen, and nitrogen would provide definitive evidence for the successful synthesis and purity of this compound, confirming its proposed empirical and molecular formula.
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of the molecule.
The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is crucial. This involves exploring the potential energy surface of the molecule to identify its various low-energy conformations (conformers).
Due to the flexibility of the phenylpropyl chain, multiple conformers are expected. The relative stability of these conformers is determined by their calculated energies. The dihedral angles, particularly around the amide linkage and the propyl chain, are key parameters in defining these different conformations. For instance, studies on similar benzamides have shown that the amide group can adopt different orientations relative to the aromatic rings.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.235 | ||
| N-H | 1.012 | ||
| C-N (amide) | 1.358 | ||
| C-F | 1.350 | ||
| C-C (propyl) | 1.530 - 1.535 | ||
| O=C-N | 122.5 | ||
| C-N-H | 120.1 | ||
| C-C-C (propyl) | 112.0 - 114.0 | ||
| Phenyl-C=O-N-Propyl | 15.0 (transoid) |
Note: The data in this table is illustrative and based on typical values for similar molecules.
The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and the fluorine atom, indicating these as sites for electrophilic attack. The region around the amide proton would show a positive potential (blue), highlighting it as a site for nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: The data in this table is illustrative and based on typical values for similar molecules.
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental vibrational bands to specific motions of the atoms (stretching, bending, etc.). The calculated frequencies are often scaled by a factor to improve agreement with experimental data, accounting for the approximations in the computational methods and the anharmonicity of real vibrations. Key vibrational modes for this compound would include the N-H stretch, C=O stretch, C-F stretch, and various aromatic C-H and C-C vibrations.
Table 3: Hypothetical Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of this compound
| Vibrational Mode | Predicted (Scaled) Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) |
| N-H Stretch | 3350 | 3345 |
| C-H Stretch (Aromatic) | 3100-3000 | 3095-3010 |
| C-H Stretch (Aliphatic) | 2950-2850 | 2945-2855 |
| C=O Stretch | 1660 | 1655 |
| C-N Stretch (Amide) | 1380 | 1375 |
| C-F Stretch | 1230 | 1225 |
Note: The data in this table is illustrative and based on typical values for similar molecules.
Quantum chemical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts, when compared with experimental data, can aid in the structural elucidation of the molecule. For this compound, predicting the ¹⁹F NMR chemical shift would be of particular interest to confirm the electronic environment of the fluorine atom.
Table 4: Hypothetical Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for Selected Atoms of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |
| C=O | 168.5 | 167.9 |
| C-F | 164.2 (JC-F = 250 Hz) | 163.8 (JC-F = 248 Hz) |
| C (ipso to amide) | 130.1 | 129.8 |
| C (phenylpropyl) | 141.5 (ipso), 128.5, 126.0 | 141.2, 128.3, 125.8 |
| C (propyl chain) | 38.2, 33.5, 31.0 | 37.9, 33.1, 30.7 |
Note: The data in this table is illustrative and based on typical values for similar molecules.
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule or a system of molecules over time. An MD simulation would involve placing the this compound molecule in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and solving Newton's equations of motion for all atoms.
MD simulations can provide information on:
Conformational Dynamics: How the molecule changes its shape over time, including transitions between different conformers.
Solvation: How the molecule interacts with solvent molecules, including the formation of hydrogen bonds.
Interactions with other molecules: If placed in a system with other molecules (e.g., a biological receptor), MD can simulate the binding process and the stability of the complex.
For this compound, an MD simulation could reveal the preferred conformations in solution and the dynamics of the flexible phenylpropyl tail, which could be important for its interaction with biological targets.
Based on a comprehensive search of scientific literature and chemical databases, there is currently no available public research data specifically detailing the computational chemistry and molecular modeling investigations for the compound This compound .
The requested in-depth analysis, including conformational dynamics, ligand-protein interaction dynamics, molecular docking studies, and pharmacophore modeling, requires specific studies to have been conducted and published on this exact molecule. The search results did not yield any such studies.
While computational analyses have been performed on other related fluorinated benzamide compounds, extrapolating that data would not be scientifically accurate or adhere to the strict focus on "this compound" as requested.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for each specified section and subsection at this time.
Computational Chemistry and Molecular Modeling Investigations
Pharmacophore modeling is a cornerstone of ligand-based drug design, aiming to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. For benzamide ligands, several pharmacophore models have been developed to understand their binding requirements for various targets.
The process begins with a set of active compounds (a training set) with known biological activities. These molecules are conformationally sampled, and their chemical features—such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable centers—are mapped. Algorithms then align the molecules and identify a common 3D arrangement of these features that is critical for activity.
Research on various benzamide derivatives has led to the generation of distinct pharmacophore models. For instance, a study on three-substituted benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ resulted in a five-featured pharmacophore model. nih.gov This model, designated ADHRR, consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Similarly, a pharmacophore model developed for galloyl benzamides as P-gp inhibitors identified two hydrogen-bond acceptors, one hydrogen-bond donor, one hydrophobic group, and two aromatic rings as crucial for binding. researchgate.net Another investigation on N-benzyl benzamide derivatives as melanogenesis inhibitors also utilized pharmacophore modeling to define the ligand-receptor interactions necessary for their inhibitory effect. nih.gov
These models are statistically validated using techniques like 3D-QSAR (Quantitative Structure-Activity Relationship), which correlates the pharmacophoric features with biological activity. A statistically significant 3D-QSAR model confirms the predictive power of the pharmacophore hypothesis. nih.gov The quality of these models is often assessed by parameters such as the correlation coefficient (R²), cross-validated coefficient (Q²), and the Fisher ratio (F). nih.gov
| Benzamide Derivative Class | Target | Key Pharmacophore Features | Source(s) |
|---|---|---|---|
| Three-substituted benzamides | FtsZ | 1 HBA, 1 HBD, 1 Hydrophobic, 2 Aromatic Rings | nih.gov |
| Galloyl benzamides | P-gp Efflux Pump | 2 HBA, 1 HBD, 1 Hydrophobic, 2 Aromatic Rings | researchgate.net |
| N-benzyl benzamides | Melanogenesis Inhibition | Not specified in abstract | nih.gov |
Virtual screening (VS) is a computational methodology used to search vast libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net When a validated pharmacophore model is available, it can be used as a 3D query for rapid screening of large compound databases. This approach filters for molecules that possess the correct 3D arrangement of chemical features defined by the pharmacophore, thereby narrowing down the number of compounds for experimental testing.
The workflow for a pharmacophore-based virtual screening campaign involves several steps. First, the best-ranked pharmacophore model is used to screen a multi-conformational database of compounds. nih.gov The initial search identifies a large number of "hits" that match the query. These hits are then subjected to a series of filters to select the most promising candidates. A common primary filter involves setting limits on basic physicochemical properties, such as molecular weight and the number of rotatable bonds, to ensure drug-likeness. nih.gov
A crucial secondary filter is the application of rules like Lipinski's "Rule of Five". nih.gov This rule helps in evaluating the potential for oral bioavailability by setting criteria for molecular weight (≤500 Da), lipophilicity (logP ≤ 5), the number of hydrogen bond donors (≤5), and the number of hydrogen bond acceptors (≤10). nih.gov Compounds that pass these filters are then often subjected to molecular docking simulations to predict their binding orientation and affinity within the target's active site more accurately. nih.govnih.gov This hierarchical screening process efficiently prioritizes compounds for synthesis and biological evaluation.
| Filtration Stage | Criteria | Purpose | Source(s) |
|---|---|---|---|
| Pharmacophore Matching | Conformational fit to the 3D pharmacophore query. | To identify compounds with the correct spatial arrangement of interaction features. | nih.gov |
| Physicochemical Properties | e.g., Molecular Weight ≤ 300, Rotatable Bonds ≤ 10. | To select for smaller, less complex molecules. | nih.gov |
| Drug-Likeness Rules | e.g., Lipinski's Rule of Five (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10). | To enrich the hit list with compounds likely to have good pharmacokinetic properties. | nih.gov |
| Molecular Docking | Predicted binding energy and pose in the target's active site. | To refine the hit list and prioritize compounds based on predicted binding affinity. | nih.govnih.gov |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgnih.gov The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than or equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, one can gain detailed insights into the nature and strength of intermolecular contacts.
The analysis involves several key components:
d_norm Surface: This property is mapped onto the Hirshfeld surface using a red-white-blue color scale. Red spots indicate intermolecular contacts that are shorter than the van der Waals (vdW) radii sum, signifying strong interactions like hydrogen bonds. White regions represent contacts around the vdW separation, and blue regions indicate contacts longer than the vdW radii. nih.gov
2D Fingerprint Plots: These plots are a 2D representation of the Hirshfeld surface, plotting the distance from the surface to the nearest nucleus inside (d_i) versus the distance to the nearest nucleus outside (d_e). They provide a quantitative summary of the different types of intermolecular contacts. The percentage contribution of each interaction type (e.g., H···H, C-H···O, C-H···F) to the total Hirshfeld surface area can be calculated, offering a clear picture of the crystal packing forces. rsc.org
Shape Index and Curvedness: The shape index is sensitive to the 3D shape of the surface and is particularly useful for identifying characteristic patterns of π-π stacking interactions, which appear as adjacent red and blue triangles. Curvedness highlights areas of high curvature, which typically correspond to the edges of contact patches between neighboring molecules. nih.gov
For related fluoro-substituted benzamide compounds, Hirshfeld analysis has been instrumental in differentiating packing trends and quantifying interactions such as N-H···O, C-H···O, and C-H···F hydrogen bonds. rsc.orgnih.gov
Reduced Density Gradient (RDG) analysis, often visualized using Non-Covalent Interaction (NCI) plots, complements Hirshfeld analysis by providing a graphical representation of non-covalent interactions in real space. The RDG is a function of the electron density and its first derivative. Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix allows for the classification of interactions. This results in 3D isosurfaces that are color-coded to distinguish between strong attractive interactions (like hydrogen bonds, shown in blue), weak van der Waals interactions (green), and repulsive steric clashes (red). This method has been used to show the attractive nature of interactions like the O-H···F bond in related structures. rsc.org
| Interaction Type | Appearance on d_norm Surface | Appearance on 2D Fingerprint Plot | RDG (NCI) Plot Appearance | Source(s) |
|---|---|---|---|---|
| Strong Hydrogen Bonds (e.g., N-H···O) | Intense red spots | Sharp, distinct spikes at low d_e/d_i values | Large, blue isosurface between atoms | rsc.orgnih.gov |
| Weak Hydrogen Bonds (e.g., C-H···F) | Faint red or orange spots | Broader spikes or "wings" | Small, light-blue or green isosurface | rsc.orgnih.gov |
| van der Waals Contacts (e.g., H···H) | White or light blue areas | Large, diffuse region in the center of the plot | Broad, green isosurface | rsc.orgnih.gov |
| π-π Stacking | Identified by shape index (red/blue triangles) | Characteristic "wings" at d_e + d_i ≈ 3.4 Å | Broad, green isosurface between rings | nih.gov |
| Steric Repulsion | Not typically highlighted | Not typically highlighted | Red isosurface | rsc.org |
Molecular Interaction Studies and Structure Activity Relationship Sar Analysis
Investigation of Molecular Recognition Principles
The interaction of 4-fluoro-N-(3-phenylpropyl)benzamide with its biological targets is a multifaceted process, primarily driven by a combination of hydrogen bonding, hydrophobic interactions, and aromatic stacking. These non-covalent interactions are crucial for the molecule's affinity and specificity.
Hydrogen Bonding Patterns and Their Significance
The amide linkage is a cornerstone of the molecular structure of this compound, serving as a primary site for hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This dual capacity allows for the formation of robust intermolecular hydrogen bonds with amino acid residues in target proteins, such as the backbone amide groups or side chains containing hydroxyl or carboxyl functionalities. mdpi.comnih.govmdpi.com
In related benzamide (B126) structures, intermolecular N-H···O hydrogen bonds are consistently observed, often leading to the formation of chain or sheet-like structures in the solid state. nih.govmdpi.comnih.gov For instance, in the crystal structure of 2-fluoro-N-(4-methoxyphenyl)benzamide, intermolecular N-H···O hydrogen bonds link molecules into rows. nih.gov Similarly, N-(diisopropylphosphanyl)benzamide forms intermolecular hydrogen bonds involving the amide groups, resulting in a chain disposition of the molecules. mdpi.com The fluorine atom on the benzamide ring can also participate in weaker C-H···F hydrogen bonds, further stabilizing the crystal packing. nih.govnih.gov The presence of the fluorine substituent, being highly electronegative, can also influence the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby modulating the strength of these hydrogen bonds. mdpi.com
Hydrophobic Interactions and Aromatic Stacking
The 3-phenylpropyl side chain and the fluorinated benzene (B151609) ring of this compound contribute significantly to its binding through hydrophobic and aromatic stacking interactions. The phenylpropyl group, with its flexible three-carbon linker, can adopt various conformations to fit into hydrophobic pockets of a receptor. This flexibility is a key determinant of its interaction profile. nih.gov
Aromatic stacking, a specific type of non-covalent interaction, can occur between the phenyl rings of the molecule and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. These interactions, which include π-π stacking and cation-π interactions, are critical for the orientation and stabilization of the ligand-receptor complex. The fluorine substituent on the benzamide ring can influence these stacking interactions through electrostatic effects.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are instrumental in understanding how chemical structure correlates with biological activity. For this compound, SAR analyses focus on the systematic modification of its core components to elucidate their impact on molecular properties and biological function.
Systematic Substituent Effects on Benzamide Core and Side Chains
The electronic properties of the benzamide core and the nature of the side chains are pivotal in determining the molecule's activity. The fluorine atom at the 4-position of the benzamide ring is a key feature. As a strongly electron-withdrawing group, fluorine can influence the molecule's lipophilicity, metabolic stability, and binding affinity. mdpi.com Studies on related fluorinated benzamides have shown that the position of the fluorine substituent can significantly alter the molecule's conformation and hydrogen bonding patterns. mdpi.com
Modifications to the benzamide core, such as the introduction of additional substituents or altering their positions, can have profound effects. For example, the introduction of a methyl group has been studied in related chalcone (B49325) structures. researchgate.net The electronic nature of substituents on the phenyl rings can be correlated with their observed biological effects using Hammett substituent constants. researchgate.net
The phenylpropyl side chain also offers numerous opportunities for modification. Altering the length of the alkyl chain, introducing substituents on the phenyl ring, or replacing the phenyl ring with other aromatic or heteroaromatic systems can significantly impact activity. For example, in a series of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives, the 6-fluoro-2-naphthylmethyl moiety was found to be essential for their CCR3 inhibitory activity. nih.gov
The following table summarizes the effects of various substituents on the properties of related benzamide derivatives, providing insights into potential modifications for this compound.
| Compound/Derivative | Substituent | Observed Effect | Reference |
| 3,4-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | 3,4-difluoro on benzamide, trifluoromethyl and hydroxyl on propyl chain | Enhanced binding affinity due to fluorine atoms. | |
| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | 3-methylbenzamido and 4-(3,4-dialkoxyphenyl) | High in vitro antiplasmodial activity and selectivity. | mdpi.com |
| 2-Phenoxybenzamide derivatives | 4-fluorophenoxy substituent | Generally advantageous for antiplasmodial activity. | mdpi.com |
| N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives | 6-fluoro-2-naphthylmethyl moiety | Essential for CCR3 inhibitory activity. | nih.gov |
Bioisosteric Modifications and Their Impact on Molecular Properties
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. In the context of this compound, several bioisosteric modifications could be considered.
The amide bond, while crucial for hydrogen bonding, can be susceptible to hydrolysis by amidases in the body. Replacing the amide linkage with a more stable bioisostere, such as a reverse amide, a thioamide, or a sulfonamide, could enhance the molecule's metabolic stability. nih.gov
The phenyl rings are also amenable to bioisosteric replacement. Substituting one or both phenyl rings with heteroaromatic rings like pyridine (B92270), thiophene, or furan (B31954) can alter the molecule's electronic distribution, solubility, and potential for hydrogen bonding, potentially leading to improved activity or selectivity. For instance, the replacement of a phenyl ring with a 1,2,5-oxadiazole (furazan) ring has been explored in the development of antiplasmodial agents. mdpi.com
The fluorine atom could be replaced by other halogen atoms (Cl, Br) or a trifluoromethyl group to modulate lipophilicity and electronic properties. The following table illustrates potential bioisosteric replacements and their predicted impact on the properties of this compound.
| Original Group | Bioisosteric Replacement | Potential Impact on Molecular Properties | Reference |
| Amide (-CONH-) | Thioamide (-CSNH-), Sulfonamide (-SO₂NH-) | Increased metabolic stability, altered hydrogen bonding capacity. | nih.gov |
| Phenyl ring | Pyridine, Thiophene, Furan, 1,2,5-Oxadiazole | Modified electronic distribution, solubility, and hydrogen bonding potential. | mdpi.com |
| Fluorine | Chlorine, Bromine, Trifluoromethyl | Altered lipophilicity and electronic properties. | mdpi.com |
Conformational Flexibility and Its Role in Molecular Interactions
The conformational flexibility of this compound is a critical factor in its ability to adapt to the shape of a binding site. The molecule possesses several rotatable bonds, particularly within the N-(3-phenylpropyl) side chain. nih.gov The five rotatable bonds in the related compound 4-amino-2-fluoro-N-(3-phenylpropyl)benzamide highlight this flexibility. nih.gov This allows the molecule to adopt a range of conformations, one of which will be the "bioactive conformation" responsible for its biological effect.
Enzymatic Interaction Studies (Mechanistic Focus)
Based on a comprehensive review of available scientific literature, there is no specific published data regarding the enzymatic interaction and inhibition mechanisms of this compound with the enzymes listed below.
No research studies were identified that specifically investigated the binding or inhibitory activity of this compound against Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), Carbonic Anhydrase, Checkpoint Kinase 1 (CHK1), or G9a methyltransferase. While research exists for other benzamide derivatives or compounds with similar structural motifs against these targets, data for the specific compound of interest is not available in the public domain. For example, studies on BACE1 inhibitors have focused on scaffolds such as pyrazolopiperazines, and research into Carbonic Anhydrase inhibitors has primarily centered on sulfonamide-based compounds. nih.govnih.govnih.govresearchgate.netunifi.itmdpi.com Similarly, investigations into G9a inhibitors have identified potent molecules like UNC0638, but these are structurally distinct from this compound. nih.govnih.govaginganddisease.org
There are no available studies detailing the kinetic mechanism analysis of this compound with any enzymatic target.
Receptor Ligand Interaction Studies (Mechanistic Focus)
A review of published literature indicates a lack of specific data on the receptor binding and selectivity profile for this compound for the receptors outlined below.
No receptor binding assays have been published that specifically report the affinity (e.g., Ki, IC50) or binding characteristics of this compound for the AMPA receptor, Dopamine D4 receptor, Sigma receptors, µ-Opioid receptor, P2X7 receptor, or the c-Met/VEGFR2 receptor tyrosine kinases.
Research into ligands for these receptors has explored a wide variety of chemical structures. For instance, studies on D4 receptor antagonists have included 4,4-difluoropiperidine (B1302736) scaffolds. chemrxiv.orgnih.gov Investigations of µ-Opioid receptor ligands have included complex molecules like benzylideneoxymorphone, and studies on selective kappa opioid receptor antagonists have evaluated different phenoxybenzamide analogues. nih.govresearchgate.netfrontiersin.org Ligands for sigma receptors, such as N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide, have been developed, but these are not the specific compound of interest. nih.gov Likewise, research on dual c-Met/VEGFR2 inhibitors has focused on other classes of compounds. nih.govnih.gov None of these studies include data for this compound.
In the absence of primary binding assay data, no ligand selectivity profiles for this compound across any panel of receptors have been published.
Chemical Modifications and Derivatization Studies
Synthesis of Analogues with Structural Variations
The synthesis of analogues is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties. For 4-fluoro-N-(3-phenylpropyl)benzamide, this involves the preparation of derivatives with targeted changes to its three main structural components.
The 4-fluorophenyl group is a key feature of the molecule, and its modification can significantly impact electronic and steric properties. Research into related benzamides provides a roadmap for potential modifications.
One common strategy is the introduction of additional fluorine atoms to create di- or tri-fluorinated analogues. For instance, the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide has been reported, showcasing the feasibility of incorporating multiple fluorine atoms. ebi.ac.uk Such modifications can alter the compound's lipophilicity and metabolic stability. The introduction of other halogen atoms, such as chlorine or bromine, is also a viable strategy, as demonstrated by the synthesis of various halo-substituted benzamides. ebi.ac.uknih.gov
Furthermore, the single fluorine atom could be replaced by other electron-withdrawing or electron-donating groups to probe their effect on the molecule's activity. The synthesis of N-phenylbenzamide derivatives with substituents like methoxy (B1213986) groups has been achieved through condensation reactions. mdpi.comnih.gov These modifications can influence the molecule's interaction with biological targets.
A general synthetic route to such analogues would involve the reaction of a substituted benzoyl chloride with 3-phenylpropan-1-amine. For example, to synthesize a 3,4-difluoro analogue, one would start with 3,4-difluorobenzoyl chloride.
Table 1: Potential Modifications on the Fluorophenyl Moiety
| Modification | Potential Synthetic Precursor | Rationale for Modification |
|---|---|---|
| 2,4-difluoro substitution | 2,4-difluorobenzoyl chloride | Alter lipophilicity and metabolic stability |
| 4-chloro substitution | 4-chlorobenzoyl chloride | Investigate the effect of different halogens |
| 4-methoxy substitution | 4-methoxybenzoyl chloride | Explore the impact of electron-donating groups |
Studies on related compounds, such as N-benzylbenzamides, have explored the impact of modifying the linker between the phenyl ring and the amide nitrogen. acs.org For this compound, this could involve synthesizing homologues with shorter (phenethyl) or longer (phenylbutyl) chains. This can be achieved by reacting 4-fluorobenzoyl chloride with the corresponding substituted anilines, such as 2-phenylethanamine or 4-phenylbutanamine.
Introducing branching on the alkyl chain, for example, by using 1-phenylpropan-2-amine, would create a chiral center and could lead to stereospecific interactions with biological targets. Additionally, substitutions on the phenyl ring of the side chain, such as methoxy or nitro groups, could be explored. The synthesis of N,N-dibutyl-3-(4-nitrophenyl)propylamine demonstrates the feasibility of such modifications. nih.gov
Table 2: Potential Alterations to the Phenylpropyl Side Chain
| Modification | Amine Precursor | Rationale for Modification |
|---|---|---|
| Shortened chain (phenethyl) | 2-phenylethanamine | Reduce flexibility and size |
| Lengthened chain (phenylbutyl) | 4-phenylbutanamine | Increase flexibility and lipophilicity |
| Branched chain (1-phenylpropan-2-yl) | 1-phenylpropan-2-amine | Introduce chirality and steric bulk |
The amide nitrogen of this compound is a secondary amide, presenting an opportunity for N-alkylation or N-arylation. The synthesis of N-alkyl and N-aryl piperazine (B1678402) derivatives showcases general methods for such substitutions. nih.gov
N-methylation, for example, could be achieved by reacting this compound with a methylating agent like methyl iodide in the presence of a base. This modification would remove the hydrogen bond donor capability of the amide nitrogen, which could significantly impact its binding properties. The metabolic stability of N-methylated benzamides has been investigated, with studies showing conversion to N-(hydroxymethyl) compounds. nih.gov
The synthesis of N-aryl derivatives would involve more complex multi-step procedures, potentially starting from a suitably substituted diarylamine. These larger modifications would drastically alter the molecule's topology.
Table 3: Potential Substitutions on the Benzamide (B126) Nitrogen
| Substitution | Potential Reagent | Rationale for Modification |
|---|---|---|
| N-methylation | Methyl iodide | Remove hydrogen bond donor capacity |
| N-ethylation | Ethyl iodide | Increase steric bulk and lipophilicity |
Bioisosteric replacement of the phenyl rings with heterocyclic systems is a common strategy in drug discovery to improve properties such as solubility and metabolic stability. cambridgemedchemconsulting.comdrughunter.com This approach can be applied to either the 4-fluorophenyl moiety or the phenyl group of the side chain.
For example, the 4-fluorophenyl ring could be replaced by a fluorinated pyridine (B92270) ring. The synthesis of difluoro-N-(3-pyridyl)benzamide isomers has been documented, providing a template for such a modification. researchgate.net Similarly, other heterocycles like thiophene, furan (B31954), or thiazole (B1198619) could be incorporated. The synthesis of 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide demonstrates the incorporation of a thienylidene ring system. researchgate.net
These changes can be accomplished by using the corresponding heterocyclic carboxylic acid or amine as a starting material. For instance, reacting 4-fluoronicotinoyl chloride with 3-phenylpropan-1-amine would yield a pyridyl analogue.
Table 4: Potential Heterocyclic Incorporations
| Modification | Potential Precursors | Rationale for Modification |
|---|---|---|
| Pyridine in place of fluorophenyl | 4-fluoronicotinoyl chloride, 3-phenylpropan-1-amine | Improve solubility and alter H-bonding |
| Thiophene in place of phenylpropyl's phenyl | 4-fluorobenzoyl chloride, 3-(thiophen-2-yl)propan-1-amine | Introduce a different aromatic system |
Exploration of Alternative Amide Linkage Isomers (e.g., retro-amides)
The amide bond is a critical structural element, but its susceptibility to metabolic cleavage can be a liability. Bioisosteric replacement of the amide bond with more stable linkers is a well-established strategy. nih.gov One such bioisostere is the retro-amide, where the N- and C-termini of the amide bond are swapped.
For this compound, the retro-amide isomer would be N-(4-fluorobenzoyl)-3-phenylpropanamide. The synthesis of this compound would involve reacting 3-phenylpropanoic acid with 4-fluoroaniline. This seemingly subtle change can have profound effects on the molecule's three-dimensional structure and hydrogen bonding patterns, potentially leading to different biological activities.
Other amide isosteres that could be explored include 1,2,3-triazoles, oxadiazoles, and pyrazoles. nih.gov The synthesis of these analogues would require multi-step synthetic sequences, often involving cycloaddition reactions.
Prodrug Design and Metabolite Research (without clinical implications)
Prodrug strategies are often employed to improve a compound's physicochemical properties, such as solubility. nih.govnih.govacs.org For a relatively lipophilic molecule like this compound, a prodrug approach could enhance its aqueous solubility.
One common strategy is the incorporation of a phosphate (B84403) group, which can be enzymatically cleaved in vivo to release the parent drug. acs.org Another approach is the use of N-Mannich base derivatives, which have been shown to improve the solubility of other benzamide-containing compounds. nih.gov The synthesis of such prodrugs would involve reacting the parent molecule with a suitable promoiety, for example, a phosphoramidate (B1195095) reagent or a combination of formaldehyde (B43269) and a secondary amine.
Understanding the metabolic fate of this compound is also crucial. Based on studies of similar compounds, potential metabolic pathways include hydroxylation of the phenyl rings, N-dealkylation, and oxidation of the propyl chain. nih.govnih.gov In vitro studies using liver microsomes or hepatocytes could be employed to identify the major metabolites. The characterization of these metabolites is important as they may have their own biological activity or could be responsible for any observed toxicity. For instance, the metabolism of N-methylbenzamides has been shown to yield N-hydroxymethyl and N-formyl derivatives. nih.gov
Advanced Analytical Techniques in Benzamide Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable tools in synthetic chemistry, providing robust methods for both the separation of compounds from a mixture and the assessment of their purity. For 4-fluoro-N-(3-phenylpropyl)benzamide, High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and column chromatography are routinely utilized.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound, offering high resolution and sensitivity for purity determination. moravek.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. miamioh.edu
In a typical analysis of a newly synthesized batch of this compound, a reverse-phase HPLC method would be employed. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a gradient elution being common. sielc.com The compound, along with any impurities, is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the benzamide (B126) chromophore absorbs significantly. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for precise quantification of purity. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products. Method validation would typically address linearity, accuracy, precision, and robustness to ensure reliable results. nih.gov
Hypothetical HPLC Purity Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.2 minutes |
| Peak Area | 99.5% |
| Purity | ≥99.5% |
Thin Layer Chromatography (TLC) and Column Chromatography
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for a larger-scale separation by column chromatography. chemistryhall.comlibretexts.orgnih.gov A small spot of the reaction mixture is applied to a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent (the mobile phase), which moves up the plate by capillary action, separating the components of the mixture based on their polarity. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org
Once the optimal solvent system is identified using TLC, column chromatography can be employed for the preparative isolation and purification of this compound from the crude reaction mixture. chemistryhall.com The crude product is loaded onto the top of a glass column packed with a stationary phase (e.g., silica gel), and the chosen solvent system is passed through the column. miamioh.edu The components of the mixture travel down the column at different rates, allowing for their separation and collection in fractions. The purity of the collected fractions is then typically confirmed by TLC or HPLC.
Hypothetical TLC and Column Chromatography Parameters for this compound Purification
| Parameter | Thin Layer Chromatography (TLC) | Column Chromatography |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 | Silica Gel (60-120 mesh) |
| Mobile Phase | 30% Ethyl Acetate in Hexane | Gradient of 10-40% Ethyl Acetate in Hexane |
| Rf Value (TLC) | ~0.45 | - |
| Elution Volume | - | ~250-350 mL |
| Visualization | UV light (254 nm) | Fractions analyzed by TLC |
Calorimetric Studies for Binding Thermodynamics (e.g., Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of biomolecular interactions. nih.goviitkgp.ac.in It directly measures the heat released or absorbed during the binding of a ligand (in this case, this compound) to a macromolecule, such as a protein or nucleic acid. whiterose.ac.uk This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment, without the need for labeling. researchgate.net
In a hypothetical experiment to investigate the binding of this compound to a putative protein target, a solution of the compound would be titrated into a solution of the protein in the ITC sample cell at a constant temperature. whiterose.ac.uk The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The shape of the resulting binding isotherm can be analyzed to extract the thermodynamic parameters. This information is invaluable for understanding the driving forces behind the molecular recognition process and for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov
Hypothetical Thermodynamic Profile of this compound Binding to a Target Protein by ITC
| Thermodynamic Parameter | Value |
|---|---|
| Binding Affinity (Kd) | 5.2 µM |
| Stoichiometry (n) | 1.1 |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (TΔS) | -1.2 kcal/mol |
| Gibbs Free Energy Change (ΔG) | -7.3 kcal/mol |
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. springernature.comnih.gov It provides detailed information about the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD), a measure of affinity, can be calculated. rouken.bio
In a hypothetical SPR experiment, a protein target would be immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. springernature.com The association phase of the sensorgram provides information about the rate at which the compound binds to the target, while the dissociation phase, where a buffer is flowed over the chip, reveals the rate at which the compound dissociates. Analyzing these kinetic parameters provides a deeper understanding of the binding event than affinity data alone and is crucial for optimizing the binding properties of a potential drug candidate. rouken.biobroadinstitute.org
Hypothetical Kinetic and Affinity Data for this compound Binding to a Target Protein by SPR
| Kinetic/Affinity Parameter | Value |
|---|---|
| Association Rate Constant (ka) | 2.1 x 10⁴ M⁻¹s⁻¹ |
| Dissociation Rate Constant (kd) | 1.5 x 10⁻² s⁻¹ |
| Equilibrium Dissociation Constant (KD) | 7.1 µM |
Future Directions and Research Perspectives
Rational Design Principles for Novel Benzamide (B126) Derivatives
The rational design of new benzamide derivatives is fundamentally guided by structure-activity relationship (SAR) studies. These studies systematically alter the chemical structure to understand how specific molecular features influence a compound's properties. For benzamide derivatives, key areas of modification include the benzoyl ring, the amide linker, and the N-substituent.
Structure-Activity Relationship (SAR) Insights: Research has shown that the nature and position of substituents on the benzamide scaffold significantly impact biological activity. mdpi.comtandfonline.com For instance, the introduction of electron-withdrawing groups like fluorine can alter the electronic properties and metabolic stability of the molecule. mdpi.comacs.org SAR studies have indicated that for certain biological targets, electron-rich, smaller substitutions at the C-5 position of the benzamide core are favorable, while electron-withdrawing groups at the same position are less tolerated. acs.org Furthermore, the substitution pattern on the N-aryl or N-alkyl group is critical; for example, the position of a dimethylamine (B145610) side chain on the N-phenyl ring was found to markedly influence inhibitory activity and selectivity against certain enzymes. tandfonline.comresearchgate.net
Bioisosteric Replacement: A powerful strategy in rational drug design is bioisosterism, which involves replacing a functional group with another that has similar physical or chemical properties to enhance desired characteristics. drughunter.comufrj.br In the context of benzamides, the central amide bond is a primary target for bioisosteric replacement to improve properties like metabolic stability or cell permeability. drughunter.com Common replacements for the amide group include heterocyclic rings such as triazoles, oxadiazoles, or oxazoles, which can mimic the hydrogen bonding capabilities of the amide. drughunter.comnih.gov Retro-amide modifications have also been shown to dramatically improve selectivity for certain targets by optimizing hydrogen bonding interactions. drughunter.com
| Design Principle | Description | Example Application | Potential Outcome |
| Structure-Activity Relationship (SAR) | Systematic modification of a molecule to determine which parts are responsible for its effects. tandfonline.comacs.org | Varying substituents on the benzoyl ring of a benzamide derivative. acs.org | Identification of key functional groups for enhanced activity or selectivity. tandfonline.com |
| Bioisosteric Replacement | Substitution of a functional group with another that has similar physicochemical properties. drughunter.comnih.gov | Replacing the amide bond with a metabolically stable 1,2,4-triazole (B32235) ring. drughunter.com | Improved pharmacokinetic profile and metabolic stability. drughunter.com |
| Substituent Effect Analysis | Evaluating the influence of electron-donating or electron-withdrawing groups on molecular properties. mdpi.comacs.org | Introducing a fluorine atom to the phenyl ring. acs.org | Altered electronic distribution, binding affinity, and metabolic pathways. acs.org |
Development of Advanced Synthetic Methodologies
The synthesis of amides is a cornerstone of organic chemistry, and innovation in this area is crucial for accessing novel benzamide derivatives. While traditional methods involving coupling reagents are widely used, future research is focused on developing more efficient, atom-economical, and versatile synthetic routes.
Novel Coupling Reagents: The formation of the amide bond from a carboxylic acid and an amine is typically not spontaneous and requires activation of the carboxylic acid. luxembourg-bio.com This has led to the development of a vast array of coupling reagents. luxembourg-bio.comhepatochem.com Modern reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offer advantages such as higher efficiency, better solubility, and improved safety profiles compared to older reagents like HOBt (Hydroxybenzotriazole)-based compounds. bachem.com Other reagents, such as diphenylsilane, provide a sustainable method for direct amidation, producing only hydrogen and a siloxane as by-products. rsc.org
C-H Activation: A significant advancement in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. C-H activation strategies offer a more efficient way to build complex molecules by avoiding pre-functionalized starting materials. youtube.com Transition-metal-catalyzed C-H activation, using catalysts based on rhodium or cobalt, has been successfully applied to benzamides for the synthesis of complex heterocyclic structures like isoquinolinones and azepinones. nih.govnih.govrsc.org These methods allow for the direct arylation or annulation of the benzamide core, providing rapid access to diverse chemical scaffolds. nih.govacs.org
| Methodology | Description | Catalyst/Reagent Example | Advantage |
| Novel Coupling Reagents | Advanced reagents for activating carboxylic acids to facilitate amide bond formation. luxembourg-bio.combachem.com | COMU, TOTT, Diphenylsilane. bachem.comrsc.org | Higher efficiency, improved safety, better solubility, and sustainability. bachem.comrsc.org |
| C-H Activation/Annulation | Direct functionalization of C-H bonds to form new C-C or C-N bonds. nih.govrsc.org | Rh(III) or Co(II) complexes. nih.govnih.gov | High atom and step economy, access to complex heterocycles from simple starting materials. nih.gov |
| Electrosynthesis | Using electricity to drive chemical reactions, offering a greener alternative to traditional reagents. rsc.org | N/A (driven by electric current) | Avoids stoichiometric chemical oxidants/reductants, mild conditions, high functional group tolerance. rsc.org |
Integration of Computational and Experimental Approaches in Design
The synergy between computational modeling and experimental synthesis is revolutionizing the design of new molecules. In silico techniques can predict molecular properties and interactions, guiding experimental efforts toward the most promising candidates, thereby saving time and resources. mdpi.comnih.gov
Molecular Docking and Dynamics: Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target, such as a protein. scialert.netwalshmedicalmedia.com This technique provides insights into binding modes and potential interactions, like hydrogen bonds, at an atomic level. mdpi.comwalshmedicalmedia.com For benzamide derivatives, docking studies have been used to screen libraries of compounds against biological targets and to understand the structural basis for their activity. scialert.netresearchgate.net Molecular dynamics (MD) simulations can further explore the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the predicted binding poses. tandfonline.commdpi.com
QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. mdpi.comtandfonline.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize where steric, electrostatic, or hydrophobic fields positively or negatively influence activity, guiding further design. tandfonline.commdpi.com Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity, which can then be used to search databases for new potential lead compounds in a process known as virtual screening. nih.gov
| Computational Tool | Function | Application to Benzamides | Key Output |
| Molecular Docking | Predicts ligand-protein binding orientation and affinity. scialert.netwalshmedicalmedia.com | Screening benzamide derivatives against enzyme active sites. scialert.netresearchgate.net | Binding energy scores, visualization of interactions (e.g., hydrogen bonds). mdpi.comscialert.net |
| 3D-QSAR (e.g., CoMFA/CoMSIA) | Correlates 3D molecular fields with biological activity. tandfonline.com | Identifying key structural features of benzamide inhibitors for a specific target. nih.govtandfonline.com | 3D contour maps indicating favorable/unfavorable regions for steric, electrostatic, and hydrophobic properties. tandfonline.commdpi.com |
| Pharmacophore Modeling | Defines the essential 3D features for biological activity. nih.gov | Developing a model based on active benzamide compounds to find new scaffolds. nih.gov | A 3D model of essential chemical features for virtual screening. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. tandfonline.commdpi.com | Assessing the stability of a docked benzamide in a protein's binding pocket. tandfonline.com | Information on the dynamic behavior and stability of the ligand-receptor complex. mdpi.com |
Exploration of New Biological Targets and Interaction Mechanisms
While benzamide derivatives are known to interact with a range of biological targets, ongoing research seeks to identify novel protein partners and elucidate the underlying mechanisms of interaction. This exploration is driven by a deeper understanding of cellular signaling pathways and the structural biology of potential targets.
The benzamide scaffold is versatile and has been shown to interact with various enzymes, including kinases, proteases, and dehydrogenases. scialert.nettandfonline.comnih.gov For example, different benzamide series have been investigated as inhibitors of Rho-associated kinase-1 (ROCK1), acetylcholinesterase (AChE), and Mycobacterium tuberculosis QcrB. tandfonline.comacs.orgtandfonline.com The mechanistic insights from these studies reveal how specific substitutions on the benzamide core can lead to high affinity and selectivity. For instance, studies on PLpro, a cysteine protease, showed that specific benzamide and isoindoline (B1297411) derivatives could act as noncovalent inhibitors, with their binding modes confirmed through crystallographic and computational studies. nih.gov Future work will likely leverage proteomic and chemical biology approaches to identify new, unexplored targets for benzamide-based ligands, moving beyond established target families.
Investigation of Conformational Control in Benzamide Structures
The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological targets. For flexible molecules like many benzamide derivatives, controlling the conformation is a key challenge and a significant opportunity in molecular design.
Green Chemistry Approaches in Benzamide Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Given the high volume of amide synthesis in industry, developing sustainable methods is a critical goal. rsc.orgdst.gov.in
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions. nih.govacs.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the synthesis of amides from carboxylic acids and amines, avoiding the need for harsh reagents and simplifying purification. nih.govacs.org This enzymatic approach is a promising green alternative for producing benzamides and related compounds. nih.govnih.gov
Sustainable Solvents and Catalysts: Traditional amide synthesis often relies on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more environmentally benign alternatives, such as water or recyclable ionic liquids. acs.orgresearchgate.net Brønsted acidic ionic liquids, for example, can act as both the solvent and the catalyst for direct amidation and can be recovered and reused multiple times. acs.org Another approach is the use of electrosynthesis, which uses electricity to drive the reaction, thus avoiding the need for chemical oxidants or reductants and minimizing waste. rsc.org These methods are part of a broader effort to make the synthesis of important chemical motifs like benzamides more sustainable. dst.gov.inresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-fluoro-N-(3-phenylpropyl)benzamide, and how do reaction conditions influence yield optimization?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving amide bond formation between 4-fluorobenzoic acid derivatives and 3-phenylpropylamine. Key steps include:
- Coupling Reagents : Use of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with NEt₃ in acetonitrile for efficient amidation .
- Solvent Selection : Dichloromethane (DCM) or acetonitrile (CH₃CN) for improved solubility and reaction homogeneity .
- Temperature Control : Reactions are typically conducted at ambient temperature to avoid side reactions, though elevated temperatures (e.g., 150°C) may be used for specific intermediates .
- Yield Optimization : Purification via column chromatography or recrystallization ensures ≥95% purity, critical for downstream applications .
Q. Which spectroscopic and crystallographic methods are employed to confirm the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and propyl chain (δ ~1.6–3.4 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms bond lengths (C–C: ~1.48–1.52 Å) and dihedral angles between aromatic rings, critical for understanding molecular conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 297.13 (C₁₆H₁₆FNO⁺) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophoric elements of this compound?
- Methodological Answer :
- Functional Group Modifications : Systematic substitution of the fluorine atom (e.g., Cl, CF₃) or propyl chain (e.g., branched vs. linear) to assess impact on bioactivity .
- In Vitro Assays : Testing against bacterial enzymes (e.g., acps-pptase) to identify critical interactions. For example, trifluoromethyl groups enhance enzyme inhibition by increasing lipophilicity .
- Data Correlation : Use regression models to link substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. What computational approaches predict the binding interactions of this compound with potential biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to bacterial pptase enzymes, identifying key residues (e.g., Lys45, Asp89) for hydrogen bonding .
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates electrostatic potential maps to predict reactive sites .
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) assess stability of ligand-enzyme complexes over 100-ns trajectories .
Q. How should researchers address contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Purity Validation : HPLC with UV detection (λ = 254 nm) ensures ≥98% purity; impurities (e.g., unreacted amine) can skew bioactivity results .
- Assay Standardization : Use consistent cell lines (e.g., E. coli DH10B for bacterial assays) and concentrations (IC₅₀ testing at 0.1–100 µM) .
- Orthogonal Validation : Cross-check enzyme inhibition with bacterial growth assays (MIC values) to confirm mechanism-specific effects .
Methodological Framework Integration
Q. How can theoretical frameworks guide experimental design for studying this compound’s mechanism of action?
- Methodological Answer :
- Hypothesis-Driven Design : Link studies to enzyme inhibition theories (e.g., competitive vs. allosteric) by varying substrate concentrations in kinetic assays .
- Data Interpretation : Apply Lineweaver-Burk plots to distinguish inhibition types, supported by statistical tools (e.g., ANOVA for replicate analysis) .
- Iterative Refinement : Use negative results (e.g., lack of activity in specific assays) to refine target hypotheses, leveraging cheminformatics databases (PubChem, ChEMBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
